molecular formula C9H9N5 B1417675 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-01-8

3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Cat. No. B1417675
CAS RN: 78650-01-8
M. Wt: 187.2 g/mol
InChI Key: GJRGAHXIMACQSZ-UHFFFAOYSA-N
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Description

“3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” is a chemical compound that has been studied for its potential biological activity . It is a 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amine, which was prepared via cyclization of 2-benzimidazolylguanidine with various reactants .


Synthesis Analysis

The synthesis of “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” involves the cyclization of 2-benzimidazolylguanidine with various reactants . For instance, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of this compound .


Molecular Structure Analysis

The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: The compound “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” and its derivatives have been found to inhibit the enzyme dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a key role in the synthesis of nucleotides and thus, DNA. Therefore, inhibitors of this enzyme can be used for the treatment of bacterial and parasitic infections, as well as some tumors .
  • Methods of Application or Experimental Procedures: The compound was synthesized via cyclization of 2-benzimidazolylguanidine with various reactants . The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .
  • Results or Outcomes: The most active compound was 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine with an IC50 value of 10.9 mM . This indicates that the compound has a moderate inhibitory effect on DHFR .

Future Directions

The study of “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” and its analogs could be a promising direction in the search for new DHFR inhibitors . Further investigations into the synthesis and properties of these compounds could lead to the development of effective treatments for various infections and tumors .

properties

IUPAC Name

1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-4H,5H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGAHXIMACQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC2=NC3=CC=CC=C3N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 3
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 4
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 5
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 6
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Citations

For This Compound
7
Citations
AV Dolzhenko, WK Chui - Pharmaceutical Chemistry Journal, 2007 - Springer
Several 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines were prepared via cyclization of 2-benzimidazolylguanidine with various reactants. The prototropic tautomerism in the …
Number of citations: 14 link.springer.com
I Žutautaitė, A Brukštus, I Čikotienė - chemija, 2011 - search.ebscohost.com
INTRODUCTION s-Triazino [1, 2-a] benzimidazole derivatives exhibit antibacterial [1] and dihydrofolate reductase (DHFR) inhibitory activities [2–5]. It is well known that compounds …
Number of citations: 2 search.ebscohost.com
I Čikotienė - chemija, 2011 - researchgate.net
INTRODUCTION s-Triazino [1, 2-a] benzimidazole derivatives exhibit antibacterial [1] and dihydrofolate reductase (DHFR) inhibitory activities [2–5]. It is well known that compounds …
Number of citations: 2 www.researchgate.net
K Anichina - scholar.archive.org
4-Aryl-3, 4-dihydro [1, 3, 5] triazino [1, 2-a] benzimidazole-2-amines 3a-f were synthesized in the reaction of cyclocondensation between 2-guanidinobenzimidazole and versatile …
Number of citations: 0 scholar.archive.org
MMF Ismail, H El-Sehrawi, HSA Elzahabi… - Polycyclic Aromatic …, 2022 - Taylor & Francis
Novel 2-amino(substituted pyrimidin-2-yl)benzimidazole and 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole hybrids were synthesized and evaluated for their in vitro antitumor …
Number of citations: 6 www.tandfonline.com
JM Bhausaheb - 2010 - search.proquest.com
OBJECTIVE: Substituted Benzimidazoles and Triazines have received considerable attention during last two decades as they are endowed with variety of biological activities and have …
Number of citations: 0 search.proquest.com
L Kavitha, N Srinivasulu, C GN - INTERNATIONAL JOURNAL OF INNOVATIVE …, 2014
Number of citations: 2

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